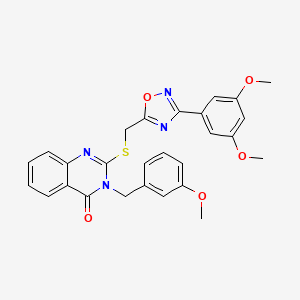
2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxybenzyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of quinazolinone derivatives involves several steps, including cyclization, amidation, and substitutions. For instance, the synthesis of related quinazolinone compounds has been achieved through reactions involving diaminoglyoxime and anthranilic acid derivatives under reflux conditions in acetic acid as the solvent, yielding a series of quinazolinone derivatives in good yields (Moghimi et al., 2013).
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives, including our compound of interest, can be characterized using various spectroscopic techniques such as NMR, HRMS, and X-ray crystallography. These methods provide detailed insights into the molecular geometry, electronic structure, and conformational dynamics of the compound (Al-Salahi et al., 2018).
Chemical Reactions and Properties
Quinazolinone derivatives participate in various chemical reactions, including annulation, which allows the formation of new rings and introduces functional groups that modify the compound's chemical properties. For example, Cp*Rh(III)-catalyzed annulation of N-methoxybenzamide with 1,4,2-bisoxazol-5-one has been developed to afford 2-aryl quinazolin-4(3H)-one derivatives in moderate to excellent yields, showcasing good functional group tolerance and highlighting the versatility of quinazolinone frameworks in synthetic chemistry (Xiong et al., 2018).
Scientific Research Applications
Synthesis and Biological Evaluation
- Quinazoline Derivatives as Potential Anticancer Agents : A study by Qiao et al. (2015) focused on the synthesis of 4-alkoxyquinazoline derivatives containing the 1,3,4-oxadiazole scaffold, demonstrating potent inhibitory activities against various cancer cell lines. Compound 4j was highlighted for its significant tumor growth inhibition, suggesting the potential of similar compounds as anticancer agents (Qiao et al., 2015).
Antimicrobial and Antitumor Activities
- Quinolines with Azole Nucleus for Antimicrobial Activity : Özyanik et al. (2012) discussed the synthesis of quinoline derivatives containing an azole nucleus, revealing some compounds exhibited good to moderate antimicrobial activity. This study underscores the role of structural modification in enhancing biological activities of quinazoline and related derivatives (Özyanik et al., 2012).
Antioxidant Properties
- Quinazolin Derivatives as Antioxidants : Al-azawi (2016) synthesized quinazolin derivatives and evaluated their antioxidant capacity against DPPH and Nitric oxide (NO) radicals, finding some compounds showing excellent scavenging capacity. This research highlights the potential of quinazolin derivatives in developing new antioxidant agents (Al-azawi, 2016).
Synthesis Techniques
- Cp*Rh(III)-Catalyzed Annulation for Quinazolinone Derivatives : Xiong et al. (2018) developed a [Cp*Rh(III)]-catalyzed annulation method to produce 2-aryl quinazolin-4(3H)-one derivatives, showcasing a novel approach to synthesizing complex quinazolinone frameworks with good functional group tolerance (Xiong et al., 2018).
properties
IUPAC Name |
2-[[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(3-methoxyphenyl)methyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O5S/c1-33-19-8-6-7-17(11-19)15-31-26(32)22-9-4-5-10-23(22)28-27(31)37-16-24-29-25(30-36-24)18-12-20(34-2)14-21(13-18)35-3/h4-14H,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXKBOMRTFBTEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC(=CC(=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxybenzyl)quinazolin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

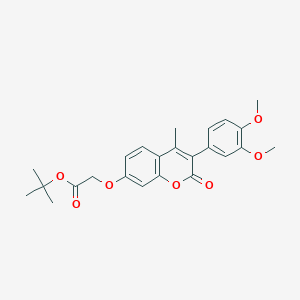
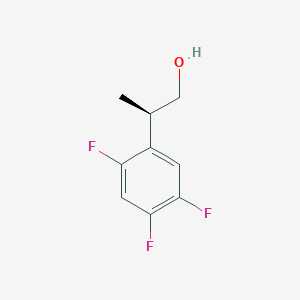
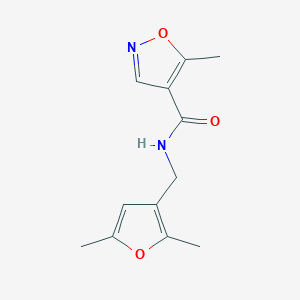
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2486111.png)
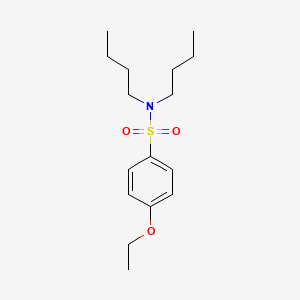
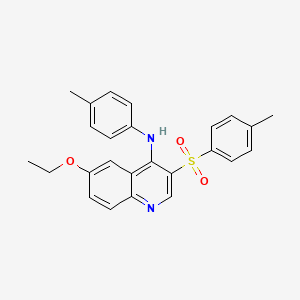
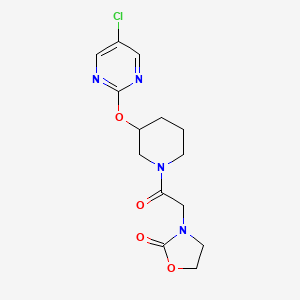
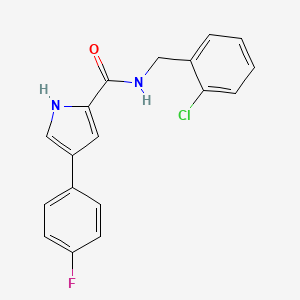
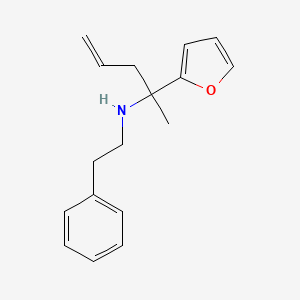
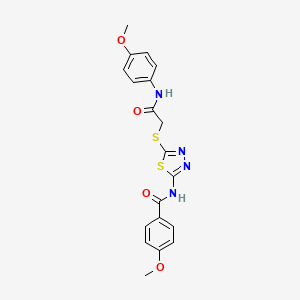
![2-chloro-N-[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2486125.png)
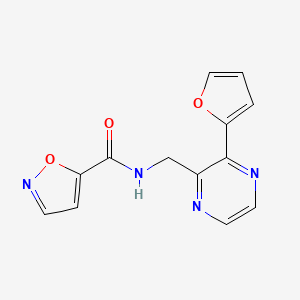
![4-chloro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2486128.png)
![ethyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2486129.png)